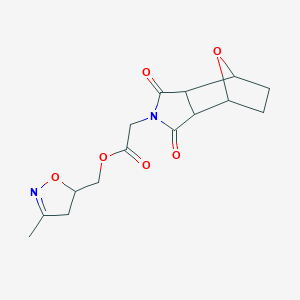![molecular formula C11H13F2N3O2 B7438998 N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7438998.png)
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is used to inhibit the activity of certain enzymes and has been found to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide works by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which are involved in various cellular processes such as gene expression, DNA repair, and cell cycle regulation. By inhibiting these enzymes, N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide can modulate various cellular pathways and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for certain enzymes. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide. One potential area of research is the development of more potent and selective inhibitors of HDACs and sirtuins. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide in various diseases and to investigate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-amino-2,3,3-trifluoropropan-1-ol to form an intermediate, which is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
Applications De Recherche Scientifique
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain enzymes that play a key role in the development and progression of these diseases.
Propriétés
IUPAC Name |
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c1-7(10(12)13)16-9(17)6-15-11(18)8-3-2-4-14-5-8/h2-5,7,10H,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMEIZQWZUXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC(=O)CNC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)